Cas no 27415-09-4 (2-(3-carboxypropanoyl)benzoic acid)

2-(3-carboxypropanoyl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- Benzenebutanoic acid,2-carboxy-g-oxo-
- Benzenebutanoic acid, 2-carboxy-gamma-oxo-
- 2-(3-carboxypropanoyl)benzoic acid
- UNII-XX4Y7I0FTT
- o-Succinylbenzoic acid
- Benzoic acid, o-(3-carboxypropionyl)-
- EN300-141172
- Succinylbenzoate
- 4-(2-Carboxyphenyl)-4-oxobutanoic acid
- Q27093288
- CHEBI:44788
- 4-(2'-carboxyphenyl)-4-oxobutanoic acid
- Benzenebutanoic acid, 2-carboxy-.gamma.-oxo-
- 2-(4-hydroxy-4-oxobutanoyl)benzoic acid
- 2-succinylbenzoic acid
- YIVWQNVQRXFZJB-UHFFFAOYSA-N
- NS00068425
- AMY7634
- OSB
- 2-Succinylbenzoate
- 27415-09-4
- 4-(2'-Carboxyphenyl)-4-oxobutyric acid
- O-succinylbenzoate
- 4-(2'-Carboxyphenyl)-4-oxobutyrate
- 2-(3-Carboxypropanoyl)benzoic acid #
- C02730
- XX4Y7I0FTT
- DB02251
- 2-(3-carboxypropionyl)benzoic acid
- 2-(3-Carboxypropanoyl)benzoicacid
- DTXSID10181839
- SCHEMBL1331726
-
- インチ: InChI=1S/C11H10O5/c12-9(5-6-10(13)14)7-3-1-2-4-8(7)11(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16)
- InChIKey: YIVWQNVQRXFZJB-UHFFFAOYSA-N
- ほほえんだ: OC(CCC(C1=CC=CC=C1C(=O)O)=O)=O
計算された属性
- せいみつぶんしりょう: 222.0528
- どういたいしつりょう: 222.053
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 297
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 91.7A^2
じっけんとくせい
- 密度みつど: 1.378
- ふってん: 486.5°Cat760mmHg
- フラッシュポイント: 262.1°C
- 屈折率: 1.585
- PSA: 91.67
2-(3-carboxypropanoyl)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-141172-1.0g |
2-(3-carboxypropanoyl)benzoic acid |
27415-09-4 | 95% | 1g |
$0.0 | 2023-06-07 | |
1PlusChem | 1P00BIB3-50mg |
o-succinylbenzoic acid |
27415-09-4 | 95% | 50mg |
$1075.00 | 2023-12-18 | |
Enamine | EN300-141172-50mg |
2-(3-carboxypropanoyl)benzoic acid |
27415-09-4 | 95.0% | 50mg |
$819.0 | 2023-09-30 | |
Enamine | EN300-141172-0.05g |
2-(3-carboxypropanoyl)benzoic acid |
27415-09-4 | 95% | 0.05g |
$819.0 | 2023-02-15 |
2-(3-carboxypropanoyl)benzoic acid 関連文献
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Tohru Dairi,Tomohisa Kuzuyama,Makoto Nishiyama,Isao Fujii Nat. Prod. Rep. 2011 28 1054
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P. M. Dewick Nat. Prod. Rep. 1991 8 149
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P. M. Dewick Nat. Prod. Rep. 1992 9 153
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Moshe Goldsmith,Shiri Barad,Yoav Peleg,Shira Albeck,Orly Dym,Alexander Brandis,Tevie Mehlman,Ziv Reich RSC Chem. Biol. 2022 3 320
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Andreas Kirschning Nat. Prod. Rep. 2022 39 2175
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Matthew L. Harty,Amar Nath Sharma,Stephen L. Bearne Metallomics 2019 11 707
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M. Boersch,S. Rudrawar,G. Grant,M. Zunk RSC Adv. 2018 8 5099
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Matthew D. Lloyd,Maksims Yevglevskis,Amit Nathubhai,Tony D. James,Michael D. Threadgill,Timothy J. Woodman Chem. Soc. Rev. 2021 50 5952
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P. M. Dewick Nat. Prod. Rep. 1988 5 73
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G. Britton Nat. Prod. Rep. 1986 3 591
2-(3-carboxypropanoyl)benzoic acidに関する追加情報
2-(3-Carboxypropanoyl)benzoic Acid: A Comprehensive Overview
2-(3-Carboxypropanoyl)benzoic acid, also known by its CAS registry number 27415-09-4, is a compound of significant interest in the fields of organic chemistry, pharmacology, and material science. This compound, with its unique structure and functional groups, has garnered attention due to its potential applications in drug development, food additives, and cosmetic formulations. Recent advancements in synthetic methodologies and bioactivity studies have further highlighted its versatility and importance in modern chemical research.
The molecular structure of 2-(3-carboxypropanoyl)benzoic acid is characterized by a benzoic acid moiety linked to a 3-carboxypropanoyl group. This arrangement introduces a combination of aromatic and aliphatic functionalities, which contribute to its distinctive chemical properties. The presence of two carboxylic acid groups imparts acidity and enhances solubility in polar solvents, making it suitable for various aqueous-based applications. Recent studies have explored the influence of these functional groups on the compound's reactivity and stability under different environmental conditions.
From a physical standpoint, 2-(3-carboxypropanoyl)benzoic acid exhibits a melting point of approximately 185°C and is sparingly soluble in organic solvents such as dichloromethane and ethyl acetate. Its solubility profile has been extensively studied to optimize its use in pharmaceutical formulations, where controlled release and bioavailability are critical factors. Researchers have also investigated the compound's thermal stability, revealing that it retains its structural integrity up to temperatures of 200°C, which is advantageous for industrial processing.
The synthesis of 2-(3-carboxypropanoyl)benzoic acid typically involves multi-step reactions, including Friedel-Crafts acylation followed by oxidation or hydrolysis steps. Recent advancements in catalytic systems have enabled more efficient syntheses with higher yields and purities. For instance, the use of transition metal catalysts has been reported to accelerate the acylation process while minimizing side reactions. These developments underscore the importance of continuous innovation in synthetic chemistry to meet the growing demand for this compound.
In terms of biological activity, 2-(3-carboxypropanoyl)benzoic acid has demonstrated potential as an anti-inflammatory agent. Preclinical studies have shown that it inhibits cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling pathways. Additionally, its antioxidant properties have been leveraged in skincare products to combat oxidative stress and protect against UV-induced damage. These findings align with current trends in natural product-derived therapeutics, emphasizing the importance of bioactive compounds in modern medicine.
The application of 2-(3-carboxypropanoyl)benzoic acid extends beyond pharmacology into the realm of material science. Its ability to form stable complexes with metal ions has made it a valuable component in the development of coordination polymers and metal-organic frameworks (MOFs). Recent research has explored its role as a ligand in constructing porous materials with applications in gas storage and catalysis. Such innovations highlight the compound's adaptability across diverse scientific disciplines.
Looking ahead, ongoing research is focused on enhancing the bioavailability and efficacy of 2-(3-carboxypropanoyl)benzoic acid through structural modifications and delivery system innovations. The integration of nanotechnology with drug delivery systems holds promise for targeted therapies with reduced side effects. Furthermore, efforts are being made to scale up its production using sustainable practices, aligning with global initiatives for green chemistry.
In conclusion, 2-(3-carboxypropanoyl)benzoic acid (CAS No. 27415-09-4) stands as a versatile compound with multifaceted applications across various industries. Its unique chemical properties, coupled with recent advancements in synthesis and application development, position it as a key player in future scientific breakthroughs. As research continues to unravel its full potential, this compound is poised to make significant contributions to both academic and industrial sectors.
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